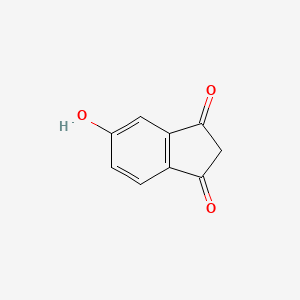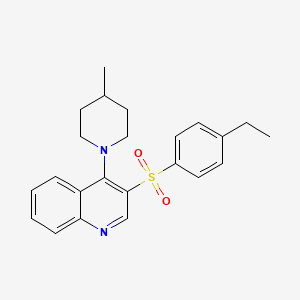
(E)-3-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-3-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide" is a molecule that features a conjugated system with an acrylamide moiety linked to a thiophene and an oxadiazole ring. The presence of these heterocyclic components suggests that the compound may exhibit interesting electronic properties and could be of interest in fields such as materials science or pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related (E)-3-(aryl(heteroaryl, alkyl)-1,2,4-oxadiazole-5-yl)acrylic acids has been reported using a one-pot method involving the reaction of amidoximes with anhydrides in a basic medium, followed by an acid-catalyzed retro-Diels-Alder reaction . This method provides a stereoselective heterocyclization/retro-Diels-Alder cascade process suitable for synthesizing a wide range of substituted oxadiazole derivatives. Although the specific synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit planarity due to the conjugated system, which could facilitate electronic delocalization. The presence of the oxadiazole ring, known for its electron-withdrawing properties, and the thiophene rings, which are electron-rich, could create a push-pull electronic effect that might influence the compound's reactivity and optical properties.
Chemical Reactions Analysis
While the specific chemical reactions of "(E)-3-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide" are not described in the provided papers, compounds with similar structures have been shown to interact with biological targets. For instance, acrylamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating the potential for such compounds to be biologically active .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The conjugated system could lead to absorption in the visible or UV range, making it potentially useful as a dye or in electronic applications. The heteroatoms in the thiophene and oxadiazole rings could also impact the compound's solubility and stability. The cytotoxic effects of related acrylamide derivatives against cancer cell lines suggest that the compound might also possess biological activity, which could be explored in further studies .
科学的研究の応用
Heterocyclic Compound Synthesis
This compound is part of a broader class of chemicals that serve as precursors for synthesizing various heterocyclic compounds. For instance, derivatives of thiosemicarbazide, which may share structural similarities with the compound , are utilized in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These synthesized compounds have been evaluated for their antimicrobial activities, showcasing the potential of thiophene and oxadiazole derivatives in developing new antimicrobial agents (Elmagd et al., 2017).
Antimicrobial Activity
Oxadiazolylbenzodioxane derivatives, which are structurally related to the given compound, have been synthesized and assessed for their antibacterial activities. The introduction of oxadiazole and thiophene moieties into these compounds contributes to their potential antibacterial properties, highlighting the importance of these structural units in the design of new antibacterial agents (Avagyan et al., 2020).
Structural and Characterization Studies
The structure and properties of related compounds, such as 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, have been determined using techniques like NMR spectroscopy and single crystal X-ray diffraction. Such studies provide insights into the molecular arrangement and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in materials science and pharmaceutical research (Kariuki et al., 2022).
Enzyme Inhibition Studies
The synthesis and structural characterization of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol derivatives, which share functional groups with the compound , have been explored for their enzyme inhibition properties. Such studies are fundamental in the discovery of novel inhibitors that could be potential leads for developing new therapeutic agents (Abbasi et al., 2013).
特性
IUPAC Name |
(E)-3-thiophen-2-yl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c17-11(4-3-10-2-1-6-20-10)14-13-16-15-12(18-13)9-5-7-19-8-9/h1-8H,(H,14,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJOZFSFPSYMHQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)
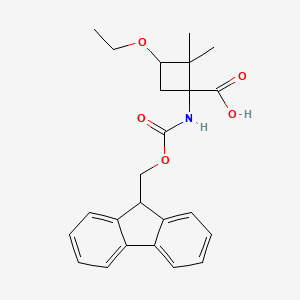
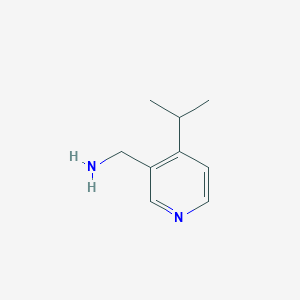

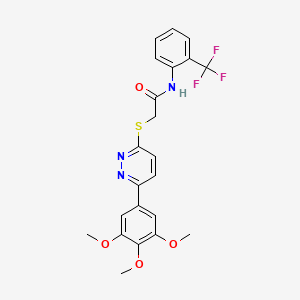
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)
![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)
